molecular formula C11H11N3O12 B159026 Vanidil CAS No. 138452-22-9

Vanidil

Cat. No. B159026
M. Wt: 377.22 g/mol
InChI Key: JRNANRLZNOMQEZ-UHFFFAOYSA-N
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Description

Vanidil is a compound that has gained immense popularity in the scientific community due to its potential therapeutic benefits. It is a vanadium-based compound that has been extensively studied for its biochemical and physiological effects. Vanidil has been found to exhibit insulin-like properties and has been suggested to have a potential role in the treatment of diabetes and other related conditions.

Mechanism Of Action

Vanidil exerts its effects by mimicking the action of insulin in the body. It has been found to enhance glucose uptake in cells, which results in a decrease in blood glucose levels. Vanidil also stimulates the synthesis of glycogen, which is the storage form of glucose in the body. Additionally, Vanidil has been suggested to have a role in the activation of certain enzymes involved in glucose metabolism.

Biochemical And Physiological Effects

Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases. Vanidil has been found to stimulate the synthesis of glycogen, which is the storage form of glucose in the body. Additionally, Vanidil has been suggested to have a role in the activation of certain enzymes involved in glucose metabolism.

Advantages And Limitations For Lab Experiments

Vanidil has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Vanidil has also been extensively studied, and its mechanism of action is well understood. However, Vanidil has certain limitations for lab experiments. It can be toxic at high concentrations and may interfere with certain assays.

Future Directions

There are several future directions for research on Vanidil. One area of interest is the potential role of Vanidil in the treatment of diabetes and other related conditions. Further studies are needed to determine the optimal dosage and duration of treatment. Another area of interest is the potential use of Vanidil as an antioxidant. Studies are needed to determine the efficacy of Vanidil in preventing oxidative stress-related diseases. Additionally, further studies are needed to determine the potential side effects of Vanidil and its long-term safety profile.
Conclusion:
Vanidil is a vanadium-based compound that has been extensively studied for its potential therapeutic benefits. It has been suggested to have a role in the treatment of diabetes, metabolic syndrome, and other related conditions. Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases. Further studies are needed to determine the optimal dosage and duration of treatment and the potential side effects of Vanidil.

Synthesis Methods

Vanidil can be synthesized by the reaction of vanadium pentoxide with an organic acid such as ascorbic acid. The reaction results in the formation of a complex compound known as vanadyl ascorbate, which is commonly referred to as Vanidil.

Scientific Research Applications

Vanidil has been extensively studied for its potential therapeutic benefits. It has been suggested to have a role in the treatment of diabetes, metabolic syndrome, and other related conditions. Vanidil has been found to exhibit insulin-like properties and has been shown to enhance glucose uptake in cells. It has also been suggested to have antioxidant properties and may have a role in the prevention of oxidative stress-related diseases.

properties

CAS RN

138452-22-9

Product Name

Vanidil

Molecular Formula

C11H11N3O12

Molecular Weight

377.22 g/mol

IUPAC Name

4-(2,3-dinitrooxypropoxy)-5-methoxy-2-nitrobenzoic acid

InChI

InChI=1S/C11H11N3O12/c1-23-9-2-7(11(15)16)8(12(17)18)3-10(9)24-4-6(26-14(21)22)5-25-13(19)20/h2-3,6H,4-5H2,1H3,(H,15,16)

InChI Key

JRNANRLZNOMQEZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-]

synonyms

4-o-(1,2-dinitroglyceryl)-6-nitrovanillic acid
Vanidil

Origin of Product

United States

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